

3-Amino-5-chloro-2-hydroxypyridine structure elucidation

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Compound of Interest

Compound Name: 3-Amino-5-chloro-2-hydroxypyridine

CAS No.: 98027-36-2

Cat. No.: B113382

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An In-depth Technical Guide to the Structural Elucidation of **3-Amino-5-chloro-2-hydroxypyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the unambiguous structural elucidation of **3-amino-5-chloro-2-hydroxypyridine**. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to integrate modern analytical techniques to characterize complex organic molecules. We will move beyond simple data reporting to explore the causal reasoning behind experimental choices, ensuring a self-validating and robust conclusion.

Chapter 1: Foundational Understanding of the Target Molecule

3-Amino-5-chloro-2-hydroxypyridine (CAS No: 98027-36-2) is a substituted pyridine derivative. Such compounds are of significant interest in medicinal and agricultural chemistry, often serving as versatile intermediates or building blocks for the synthesis of more complex bioactive molecules.[1] Its structure, containing an amino group, a hydroxyl group, and a chlorine atom on a pyridine ring, presents a unique analytical challenge: tautomerism.

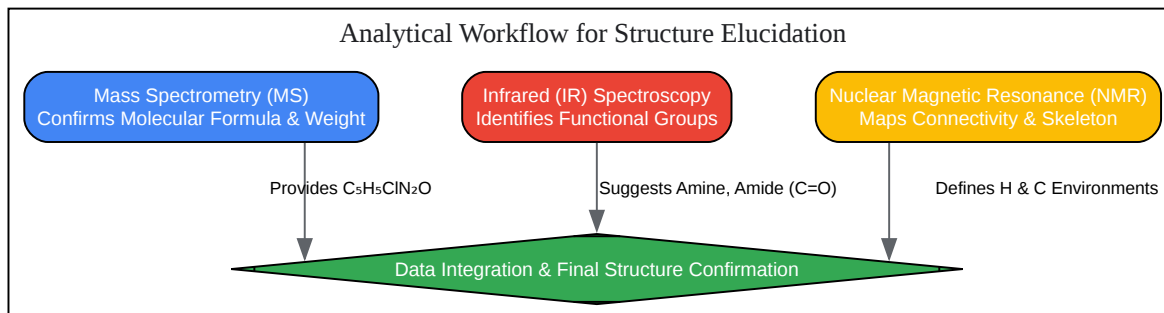
The molecule can exist in two primary tautomeric forms: the **3-amino-5-chloro-2-hydroxypyridine** form and the 3-amino-5-chloro-1H-pyridin-2-one form. The IUPAC name, 3-amino-5-chloro-1H-pyridin-2-one, suggests that the pyridinone form is the more stable and prevalent tautomer.[2] Our analytical journey will be to confirm this hypothesis by gathering unambiguous evidence for the true dominant structure in a given state.

Key Molecular Properties:

- Molecular Formula: $C_5H_5ClN_2O$ [2]
- Molecular Weight: 144.56 g/mol [2]
- InChIKey: VXZVNWIPIHJGQJ-UHFFFAOYSA-N[2]

Chapter 2: The Analytical Strategy: A Multi-Pronged Approach

No single technique can provide absolute structural proof. Therefore, we employ a synergistic workflow where each analysis provides a piece of the puzzle. The data from all techniques must converge to support a single, consistent structure. Our strategy is to first determine the elemental composition and molecular weight, then identify the functional groups present, and finally, piece together the molecular skeleton and substituent positions.



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Caption: A logical workflow for structural elucidation.

Chapter 3: Mass Spectrometry (MS) – Confirming the Formula

Expertise & Rationale: Mass spectrometry is the first logical step. It provides the most accurate measurement of the molecular weight and, through isotopic patterns, offers direct confirmation of the elemental composition. For a chlorine-containing compound, MS is particularly powerful due to the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- **Instrumentation:** A standard GC-MS or a direct insertion probe on a mass spectrometer is used. For GC-MS, a non-polar column (e.g., HP-5MS) is suitable for this volatile compound. [3]
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method that provides a characteristic fragmentation pattern and a clear molecular ion peak.
- **Analysis:** The mass spectrum is analyzed for the molecular ion peak (M⁺) and the M+2 peak.

Expected Data & Interpretation

The spectrum is expected to show two primary peaks for the molecular ion, separated by 2 m/z units, which is the hallmark of a monochlorinated compound.

Ion	Expected m/z	Relative Abundance	Rationale
[M] ⁺	144	~100%	Corresponds to the molecule with the ³⁵ Cl isotope (C ₅ H ₅ ³⁵ ClN ₂ O).
[M+2] ⁺	146	~32%	Corresponds to the molecule with the ³⁷ Cl isotope, reflecting its natural abundance.
Fragment Ions	Various	Variable	Loss of fragments like Cl, CO, or HCN can provide additional structural clues.[4]

The presence of the M/M+2 pattern at a 3:1 ratio provides definitive evidence for the presence of one chlorine atom and confirms the molecular weight of 144, validating the molecular formula C₅H₅ClN₂O.

Chapter 4: Infrared (IR) Spectroscopy – Probing Functional Groups

Expertise & Rationale: IR spectroscopy is essential for identifying the functional groups within the molecule. The key question it helps answer is whether the molecule exists as a hydroxypyridine (O-H bond) or a pyridinone (C=O bond).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . An air background spectrum is taken first.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data & Interpretation

The IR spectrum provides a fingerprint of the molecule's covalent bonds. The presence or absence of key stretches is critical for determining the correct tautomer.

Wavenumber (cm^{-1})	Vibration Type	Interpretation & Significance
3400-3200	N-H Stretch	Two sharp to medium bands in this region are characteristic of a primary amine ($-\text{NH}_2$). ^[5]
3200-2800	N-H Stretch (Amide)	A broad band in this region is indicative of the N-H bond in the pyridinone ring.
~1660	C=O Stretch (Amide I)	A strong, sharp absorption band here is the most definitive evidence for the pyridinone tautomer. ^[5]
1620-1580	C=C & C=N Ring Stretches	Absorptions characteristic of the aromatic pyridine ring system.
~1250	C-N Stretch	Associated with the amine and amide groups.
800-600	C-Cl Stretch	A stretch in the lower frequency region confirming the carbon-chlorine bond.

The absence of a broad O-H stretch (typically $\sim 3400\text{-}3200\text{ cm}^{-1}$) and the presence of a strong C=O stretch ($\sim 1660\text{ cm}^{-1}$) would overwhelmingly support the 3-amino-5-chloro-1H-pyridin-2-one structure.^[6]

Chapter 5: Nuclear Magnetic Resonance (NMR) – Assembling the Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ^1H NMR reveals the number and environment of protons, while ^{13}C NMR provides information about the carbon framework.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO- d_6 . DMSO is an excellent choice as it can solubilize the compound and its residual proton signal does not interfere with the aromatic region.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - ^1H NMR: A standard proton experiment is run. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to identify all unique carbon signals and their types (CH, CH₂, CH₃, C).
- **Analysis:** Chemical shifts (δ), coupling constants (J), and integration values are analyzed to piece together the structure.

Expected Data & Interpretation for 3-amino-5-chloro-1H-pyridin-2-one

^1H NMR (in DMSO- d_6)

Signal (Proton)	Expected δ (ppm)	Multiplicity	Integration	Rationale
H-4	~6.8-7.0	Doublet (d)	1H	Located between the electron-donating NH ₂ group and the C=O group. Coupled to H-6.
H-6	~7.2-7.4	Doublet (d)	1H	Deshielded by the adjacent nitrogen and chlorine. Coupled to H-4. The coupling constant (J) should be small (~2-3 Hz, meta-coupling).
-NH ₂	~5.0-6.0	Broad Singlet	2H	A broad signal due to exchange with the solvent and quadrupole broadening from the nitrogen.
-NH (ring)	~11.0-12.0	Broad Singlet	1H	The amide proton is typically significantly deshielded and appears far downfield.

¹³C NMR (in DMSO-d₆)

Signal (Carbon)	Expected δ (ppm)	Rationale
C-2 (C=O)	~160-165	The carbonyl carbon of the pyridinone is highly deshielded and characteristic.[5]
C-3	~125-130	Carbon bearing the amino group.
C-4	~120-125	Aromatic CH carbon.
C-5	~115-120	Carbon bearing the chlorine atom; its shift is influenced by the halogen.
C-6	~135-140	Aromatic CH carbon, deshielded by the adjacent ring nitrogen.

The specific chemical shifts and coupling constants observed allow for the unambiguous assignment of each proton and carbon, confirming the 5-chloro and 3-amino substitution pattern on the pyridin-2-one core.

Chapter 6: Final Structure Confirmation

The convergence of data from all three techniques provides a self-validating system for the structural elucidation.

- MS confirmed the elemental formula: $C_5H_5ClN_2O$.
- IR confirmed the functional groups: An amine ($-NH_2$) and a cyclic amide (pyridinone, $C=O$), while showing no evidence of a hydroxyl ($-OH$) group.
- NMR confirmed the connectivity: The 1H and ^{13}C NMR spectra are fully consistent with a 2-pyridone ring substituted with a chlorine atom at position 5 and an amino group at position 3.

This integrated evidence allows us to confidently conclude that the dominant tautomeric structure of the compound is 3-amino-5-chloro-1H-pyridin-2-one.

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